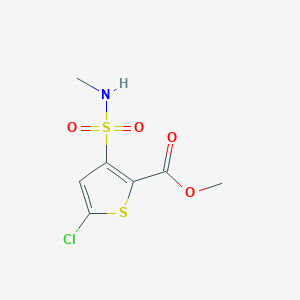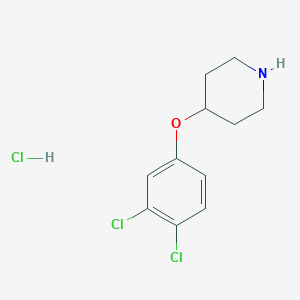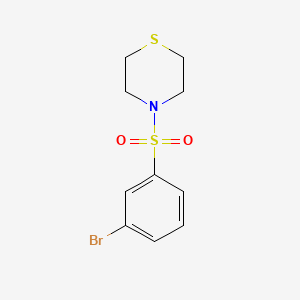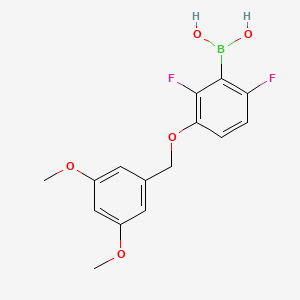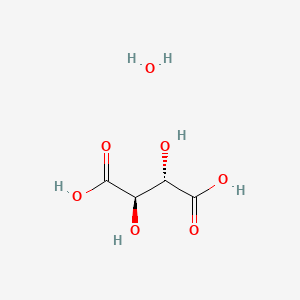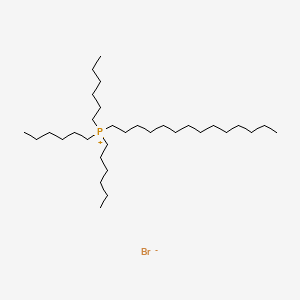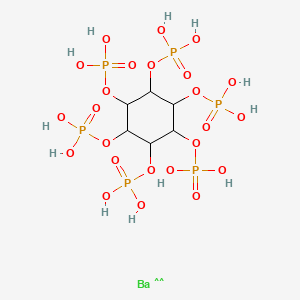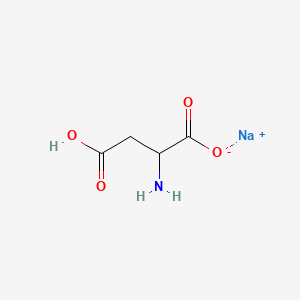![molecular formula C6H12O6Sb2 B1591724 2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tétradécane CAS No. 29736-75-2](/img/structure/B1591724.png)
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tétradécane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[444]tetradecane is a complex organometallic compound with the molecular formula C6H12O6Sb2This compound is notable for its unique structure, which includes two antimony atoms and multiple oxygen atoms arranged in a bicyclic framework .
Applications De Recherche Scientifique
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane has several applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane typically involves the reaction of antimony trioxide with ethylene glycol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent product quality. The compound is typically produced in batch reactors, and the final product is purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony oxides.
Reduction: It can be reduced to lower oxidation states of antimony.
Substitution: The ethylene glycol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various antimony oxides, reduced antimony species, and substituted derivatives of the original compound .
Mécanisme D'action
The mechanism of action of 2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane involves its ability to coordinate with various substrates through its antimony centers. This coordination facilitates catalytic reactions and stabilizes reactive intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diantimony tris(ethylene glycolate): Similar in structure but with different coordination environments.
Antimony ethylene glycolate derivatives: Various derivatives with different substituents on the ethylene glycol ligands.
Uniqueness
2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane is unique due to its bicyclic structure and the presence of multiple oxygen atoms, which provide distinct coordination properties and reactivity compared to other antimony compounds .
Propriétés
Numéro CAS |
29736-75-2 |
|---|---|
Formule moléculaire |
C6H12O6Sb2 |
Poids moléculaire |
423.68 g/mol |
Nom IUPAC |
2-[2-(1,3,2-dioxastibolan-2-yloxy)ethoxy]-1,3,2-dioxastibolane |
InChI |
InChI=1S/3C2H4O2.2Sb/c3*3-1-2-4;;/h3*1-2H2;;/q3*-2;2*+3 |
Clé InChI |
JEPVJCOLPSALKN-UHFFFAOYSA-N |
SMILES |
C1CO[Sb]2OCCO[Sb](O1)OCCO2 |
SMILES canonique |
C1CO[Sb](O1)OCCO[Sb]2OCCO2 |
Key on ui other cas no. |
29736-75-2 |
Description physique |
Liquid |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


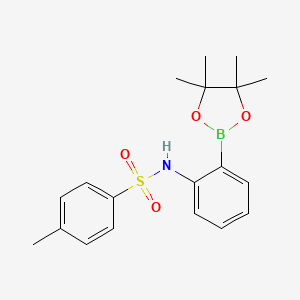
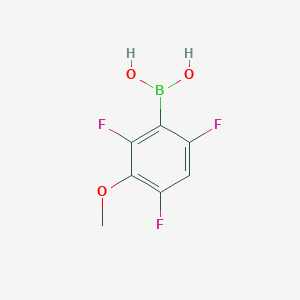
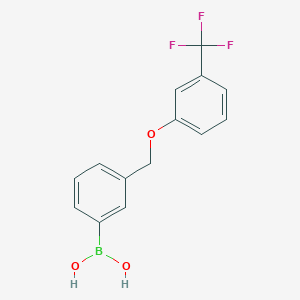
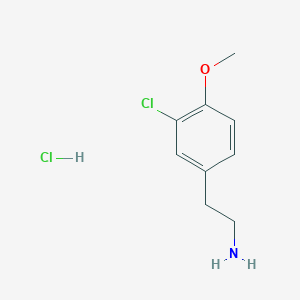
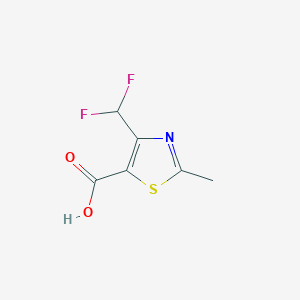
![7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1591651.png)
